1-Bromo-2-fluoro-4-methoxy-5-methylbenzene
Overview
Description
1-Bromo-2-fluoro-4-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenyl methyl ether, where the phenyl ring is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-methoxy-5-methylbenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Etherification: The final step involves the formation of the ether bond, which can be achieved using a Williamson ether synthesis reaction, where the phenol derivative is reacted with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-methoxy-5-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in an acidic medium.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted phenyl methyl ethers.
Oxidation: Formation of 4-Bromo-5-fluoro-2-methylbenzoic acid or 4-Bromo-5-fluoro-2-methylbenzaldehyde.
Reduction: Formation of 4-Bromo-5-fluoro-2-methylphenylmethane.
Scientific Research Applications
1-Bromo-2-fluoro-4-methoxy-5-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-methylbenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenyl methyl ether: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoro-2-methylphenyl methyl ether: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-5-fluoro-2-methylphenol: Contains a hydroxyl group instead of a methyl ether group, leading to different chemical behavior.
Uniqueness
1-Bromo-2-fluoro-4-methoxy-5-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYAQJFSDSHSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.